

Application Note: Comprehensive NMR Spectroscopic Analysis of BOC-L-phenylalanine-d5

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Compound of Interest

Compound Name: *BOC-L-phenylalanine-d5*

Cat. No.: *B119890*

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Introduction

BOC-L-phenylalanine-d5 is a stable isotope-labeled derivative of the amino acid L-phenylalanine, where the five protons on the phenyl ring have been replaced with deuterium. The tert-butyloxycarbonyl (BOC) protecting group makes it a key intermediate in peptide synthesis. Its deuterated phenyl ring makes it an invaluable tool in various research applications, including its use as an internal standard for quantitative analysis by NMR or mass spectrometry (GC-MS, LC-MS) and as a tracer in metabolic studies.^{[1][2]} This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and purity assessment of **BOC-L-phenylalanine-d5**.

Key Applications

- Structural Verification: Confirmation of the chemical structure, including the presence of the BOC group and the aliphatic backbone, and the absence of aromatic protons.
- Purity Assessment: Detection and quantification of residual non-deuterated material or other impurities.
- Quantitative NMR (qNMR): Use as an internal standard for determining the concentration of other analytes.^[1]

- Metabolic Tracing: Monitoring the incorporation of the phenylalanine backbone into biological pathways without interference from aromatic proton signals.[\[3\]](#)

NMR Techniques for Analysis

A suite of 1D and 2D NMR experiments is employed for the complete characterization of **BOC-L-phenylalanine-d5**.

- ^1H NMR: Provides information on the non-deuterated protons in the molecule. For **BOC-L-phenylalanine-d5**, this includes the protons of the t-butyl group and the α - and β -protons of the amino acid backbone. The aromatic region (approx. 7.2-7.4 ppm) should be devoid of signals, confirming deuteration.
- ^{13}C NMR: Identifies all unique carbon atoms in the molecule. The carbons of the deuterated phenyl ring will exhibit significantly reduced signal intensity and will be split into multiplets due to C-D coupling.
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH_2 , and CH_3 groups, aiding in the assignment of carbon signals.
- 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing connectivity within the $\text{H}-\text{C}\alpha-\text{C}\beta-\text{H}_2$ spin system.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of the aliphatic ^1H and ^{13}C signals.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons (like the BOC carbonyl and the C1' of the phenyl ring) and confirming the overall molecular structure.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[\[4\]](#)

- Analyte: **BOC-L-phenylalanine-d5**

- Sample Concentration:
 - For ^1H NMR: 5-20 mg[4]
 - For ^{13}C NMR and 2D experiments: 20-50 mg[4]
- Solvent: 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Methanol-d4 (CD_3OD), or DMSO-d6). The choice depends on sample solubility.[5] CDCl_3 is common for nonpolar organic compounds.[4]
- Internal Standard (Optional): Tetramethylsilane (TMS) for organic solvents is used as a chemical shift reference (0 ppm).[6]

Protocol:

- Accurately weigh the desired amount of **BOC-L-phenylalanine-d5** and transfer it to a clean, dry vial.
- Add approximately 0.6 mL of the chosen deuterated solvent.[4]
- If required, add the internal standard (e.g., a small drop of TMS in the solvent).[5]
- Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6][7]
- Ensure the solvent height in the NMR tube is between 4.0 and 5.0 cm.[4]
- Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[4]

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

Experiment	Key Parameters	Purpose
¹ H NMR	Spectral Width: 0-12 ppm, Number of Scans: 16-64, Relaxation Delay: 1-2 s	To identify and integrate non-deuterated protons.
¹³ C NMR	Spectral Width: 0-200 ppm, Number of Scans: 1024-4096, Relaxation Delay: 2 s	To identify all carbon environments.
DEPT-135	Standard pulse program parameters.	To distinguish CH/CH ₃ (positive) from CH ₂ (negative) signals.
2D COSY	Data points: 1024x256, Number of Scans: 4-8 per increment	To establish ¹ H- ¹ H coupling networks (e.g., H _α to H _β).
2D HSQC	Data points: 1024x256, Number of Scans: 8-16 per increment	To correlate directly bonded ¹ H and ¹³ C atoms.
2D HMBC	Data points: 2048x512, Number of Scans: 16-32 per increment	To identify long-range (2-3 bond) ¹ H- ¹³ C correlations.

Data Presentation: Expected NMR Data

The following table summarizes the expected chemical shifts for **BOC-L-phenylalanine-d5**. The data for the non-deuterated protons and carbons are based on typical values for BOC-L-phenylalanine, which may vary slightly with solvent and concentration.[\[8\]](#)[\[9\]](#)

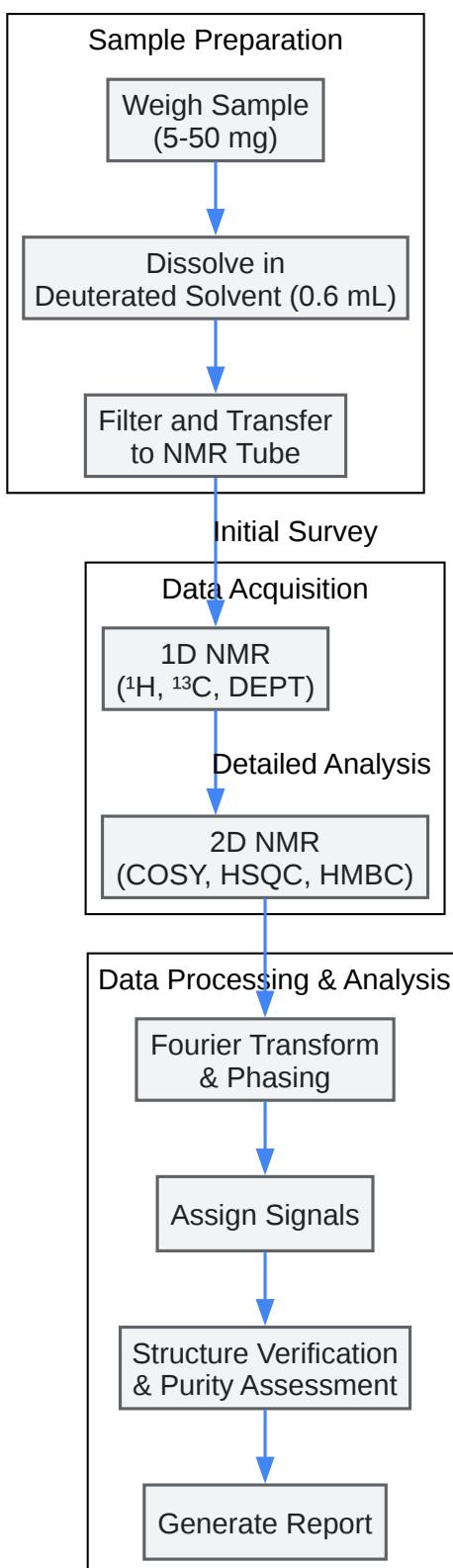
Table 1: Expected ¹H and ¹³C Chemical Shifts for **BOC-L-phenylalanine-d5**

Atom Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	DEPT-135
BOC Group			
-C(CH ₃) ₃	~1.40 (s, 9H)	~28.5	Positive (CH ₃)
-C(CH ₃) ₃	-	~80.0	None (Quaternary C)
-C=O	-	~155.5	None (Quaternary C)
Phenylalanine			
Backbone			
α-CH	~4.3-4.6 (m, 1H)	~55.0	Positive (CH)
β-CH ₂	~3.0-3.2 (m, 2H)	~38.0	Negative (CH ₂)
-COOH	~10-12 (br s, 1H, may exchange)	~175.0	None (Quaternary C)
d5-Phenyl Ring			
C1' (ipso)	No signal	~137.0	None (Quaternary C)
C2'/C3'/C4' (ortho, meta, para)	No signal	~127-130 (multiplets due to C-D coupling, low intensity)	None (Deuterated C)

Note: The exact chemical shifts and multiplicities can vary based on the solvent, pH, and temperature. The signals for the deuterated carbons (C2'-C4') in the ¹³C spectrum will be weak and split by deuterium.

Visualizations: Workflows and Relationships

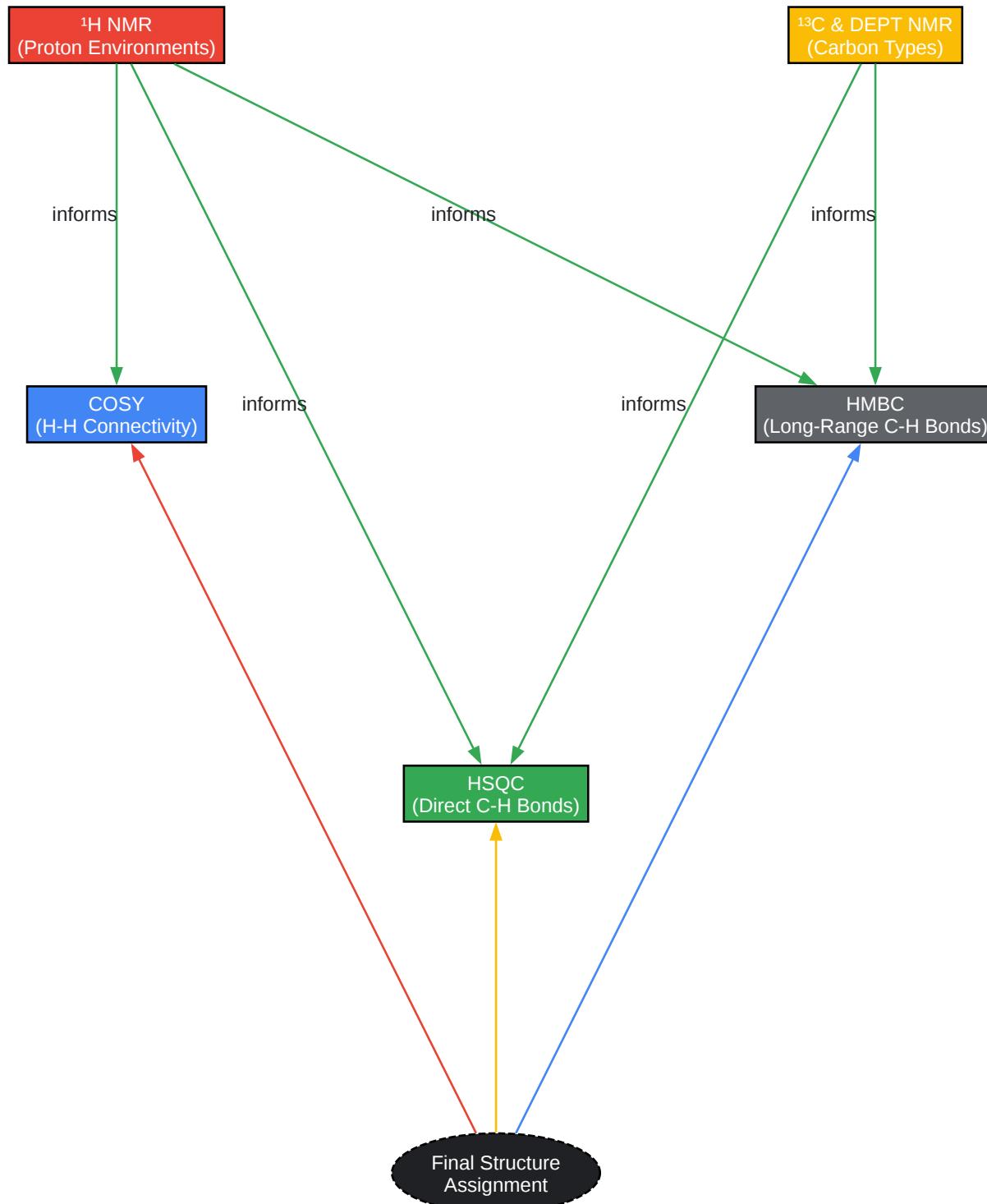
Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR analysis of **BOC-L-phenylalanine-d5**.

Logical Relationship of NMR Experiments for Structure Elucidation

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Caption: Interconnectivity of NMR experiments for structural analysis.

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